5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-
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Overview
Description
5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-: is an organic compound belonging to the class of heterocyclic aromatic amines It is a derivative of pyridoindole, characterized by the presence of an amino group at the third position and a methyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids: This method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates.
Thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine: This method involves the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine to synthesize the compound.
Condensation of 3-acetylindole-2-acetonitrile with ammonia: This method involves the condensation of 3-acetylindole-2-acetonitrile with ammonia to form the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Biology:
- It has been studied for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
Industry:
Mechanism of Action
The exact mechanism of action of 5H-Pyrido(4,3-b)indole, 3-amino-8-methyl- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
3-Amino-1-methyl-5H-pyrido(4,3-b)indole: This compound is similar in structure but has a methyl group at the first position instead of the eighth.
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole: This compound has an additional methyl group at the fourth position.
5H-Pyrido(3,2-b)indole: A similar compound with a different arrangement of the nitrogen atom in the ring.
Uniqueness:
Properties
CAS No. |
102206-90-6 |
---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
8-methyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3/c1-7-2-3-10-8(4-7)9-6-14-12(13)5-11(9)15-10/h2-6,15H,1H3,(H2,13,14) |
InChI Key |
RVSQTQWRHQIRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC(=NC=C32)N |
Origin of Product |
United States |
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